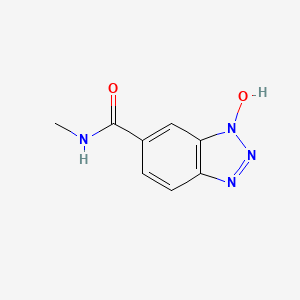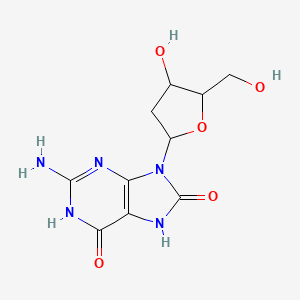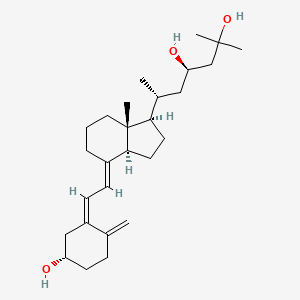
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid is a labeled amino acid derivative. The compound is structurally similar to leucine, an essential amino acid, but with carbon-13 isotopes at specific positions. This labeling is useful in various scientific studies, particularly in metabolic and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the use of labeled precursors in a multi-step synthesis process. The reaction conditions often include the use of protective groups to prevent unwanted side reactions and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of labeled compounds like this compound involves large-scale synthesis using automated systems. These systems are designed to handle the precise addition of isotopes and the purification of the final product. The production process is optimized to ensure high yield and purity, which is crucial for its use in scientific research.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino acid into its corresponding keto acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields keto acids, while reduction can produce various amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme mechanisms.
Biology: Helps in understanding protein synthesis and degradation.
Medicine: Used in metabolic studies to investigate diseases like cancer and diabetes.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid involves its incorporation into metabolic pathways. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and understanding the pathways involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leucine: An essential amino acid with a similar structure but without the carbon-13 labeling.
Isoleucine: Another essential amino acid with a similar structure but different side chain arrangement.
Valine: Similar in structure but with a different side chain.
Uniqueness
The uniqueness of (2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid lies in its labeled carbon atoms, which make it a valuable tool in research. The isotopic labeling allows for precise tracking and analysis of metabolic processes, providing insights that are not possible with unlabeled compounds.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1,6+1 |
InChI-Schlüssel |
ROHFNLRQFUQHCH-MILXZTBLSA-N |
Isomerische SMILES |
CC(C)C[13C@@H]([13C](=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


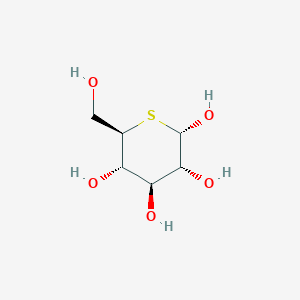

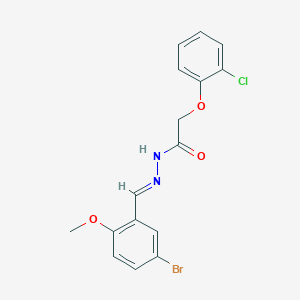
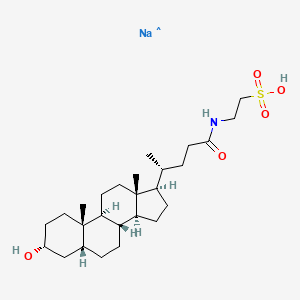
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)
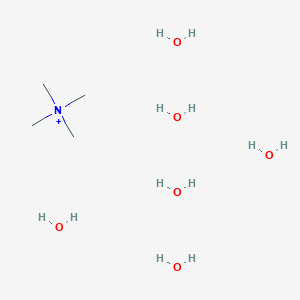
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)


